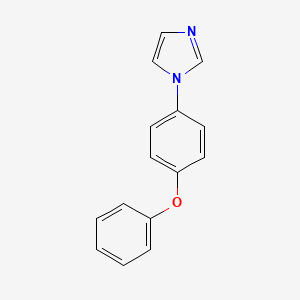

1-(4-Phenoxyphenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Functional Molecules

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. researchgate.net Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as a versatile building block. scirp.org This structure enables it to engage in various non-covalent interactions, such as hydrogen bonding, coordination with metal ions, and π-π stacking, which are crucial for molecular recognition at biological targets. chemicalbook.commdpi.com

The imidazole scaffold is a prevalent feature in numerous biologically important molecules, including the essential amino acid histidine and the neurotransmitter histamine. researchgate.net This natural precedent has inspired chemists to incorporate the imidazole ring into a vast array of synthetic compounds with diverse therapeutic applications. Derivatives of imidazole have been developed as antifungal, anticancer, anti-inflammatory, and antimicrobial agents. nih.govsigmaaldrich.com The ability of the imidazole nucleus to serve as a bioisostere for other functional groups and its favorable pharmacokinetic properties further enhance its status as a "privileged structure" in drug discovery. nih.gov

The Phenoxyphenyl Moiety in Organic Synthesis and Advanced Materials

The phenoxyphenyl moiety, characterized by a phenyl group linked to another via an ether bond, is a significant structural unit in organic chemistry. This diaryl ether linkage provides a combination of rigidity and conformational flexibility, which can be strategically manipulated in molecular design. In organic synthesis, the phenoxyphenyl group can influence the electronic properties and reactivity of a molecule, and its synthesis often involves cross-coupling reactions.

In the realm of advanced materials, the incorporation of phenoxyphenyl units is a strategy to impart desirable thermal and mechanical properties. These groups are found in high-performance polymers, where the ether linkage contributes to thermal stability and processability. The aromatic nature of the two phenyl rings also allows for their participation in π-stacking interactions, which can be exploited in the design of organic electronic materials and liquid crystals. The strategic functionalization of the phenoxyphenyl moiety allows for the fine-tuning of material properties to meet the demands of modern technology. sigmaaldrich.com

Historical Development and Evolution of Imidazole Chemistry

The journey of imidazole chemistry began in the 19th century. The German chemist Heinrich Debus is credited with the first synthesis of the parent imidazole ring in 1858. nist.gov He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method now known as the Debus synthesis. nih.govsigmaaldrich.com Although this initial synthesis had low yields, it laid the foundation for the exploration of this new class of heterocyclic compounds.

Initially named "glyoxaline," the compound's structure and aromatic character were subjects of study in the ensuing decades. The 20th century witnessed a rapid expansion in the understanding and application of imidazole chemistry. Significant advancements in synthetic methodologies, such as the Debus-Radziszewski imidazole synthesis and the Van Leusen imidazole synthesis, provided more efficient routes to a wide variety of substituted imidazoles. sigmaaldrich.com The discovery of the imidazole-containing amino acid histidine in proteins and its role in enzyme catalysis highlighted the biological significance of the scaffold, propelling its use in medicinal chemistry research and leading to the development of numerous imidazole-based drugs. researchgate.netnih.gov

Data on 1-(4-Phenoxyphenyl)-1H-imidazole and Related Compounds

Physicochemical Properties of Related Imidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Phenylimidazole | C₉H₈N₂ | 144.17 | 13 | 142 (at 15 mmHg) |

| 1-(4-Methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | 174.20 | 59-67 | 120 (at 0.1 mmHg) |

| 4-(Imidazol-1-yl)phenol | C₉H₈N₂O | 160.17 | 204-206 | - |

| 1-(2-Phenylethyl)-1H-imidazole | C₁₁H₁₂N₂ | 172.23 | 32.0-36.0 | 145 (at 0.2 mmHg) |

Data sourced from references nist.govchemicalbook.comchemicalbook.com.

Spectroscopic Data for Imidazole and Phenylimidazole Derivatives

| Compound Name | 1H NMR (Solvent) | 13C NMR | IR (cm⁻¹) |

| Imidazole | 7.729 (s, 1H), 7.129 (s, 2H) (H₂O) | - | - |

| 1-Phenylimidazole | - | - | Gas Phase Spectrum Available |

| 4-Phenylimidazole | - | Data Available | - |

| 4-(4-Fluoro-phenyl)-1H-imidazole | C-H stretch (imidazole): 3163, 3135 | C-N stretch: 1459, 1406, 1313 | C=C stretch (fluorophenyl): 1608, 1563 |

Data sourced from references chemicalbook.comresearchgate.netsigmaaldrich.com. Note: Specific peak assignments and full spectral data can be found in the cited literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-4-14(5-3-1)18-15-8-6-13(7-9-15)17-11-10-16-12-17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZBMARJCNCGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592820 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-66-8 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Phenoxyphenyl 1h Imidazole and Derivatives

Classical and Conventional Approaches to Imidazole (B134444) Synthesis

Traditional methods for constructing the imidazole ring have been established for over a century and continue to be relevant in organic synthesis. These methods often involve the condensation of simple, readily available starting materials.

Debus Synthesis and its Variants

First reported by Heinrich Debus in 1858, this synthesis involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form an imidazole. jetir.orgtsijournals.comnih.gov While this method is still utilized for producing C-substituted imidazoles, it is often associated with relatively low yields. jetir.orgtsijournals.com The reaction is a multi-component process where the dicarbonyl compound and ammonia first condense to form a diimine intermediate, which then reacts with the aldehyde. wikipedia.org

A key variant of this method, often referred to as the Debus-Radziszewski synthesis, allows for the production of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. wikipedia.org This modification is crucial for the synthesis of compounds like 1-(4-Phenoxyphenyl)-1H-imidazole, where 4-phenoxyaniline (B93406) would serve as the primary amine component.

Table 1: Overview of the Debus Synthesis

| Reactants | Product Type | Key Features |

| 1,2-dicarbonyl, Aldehyde, Ammonia | C-substituted imidazoles | One-pot reaction, often low yields. jetir.orgtsijournals.com |

| 1,2-dicarbonyl, Aldehyde, Primary Amine | N-substituted imidazoles | Allows for the introduction of a substituent on the nitrogen atom. wikipedia.org |

Radiszewski Synthesis and Related Condensation Reactions

The Radiszewski synthesis involves the condensation of a dicarbonyl compound, such as benzil, with an aldehyde and ammonia to yield highly substituted imidazoles. jetir.orgtsijournals.com For instance, the reaction of benzil, benzaldehyde, and ammonia produces 2,4,5-triphenylimidazole. tsijournals.com Formamide can often be used as a substitute for ammonia in this reaction. tsijournals.comyoutube.com This method is a powerful tool for creating a variety of substituted imidazoles. jetir.orgscribd.com

The reaction mechanism is thought to proceed through the formation of an α-diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde. scribd.comijprajournal.com Despite its utility, the classical Radiszewski synthesis can suffer from low yields and the formation of side products. ijprajournal.com

Imidazoline (B1206853) Dehydrogenation Pathways

The synthesis of imidazoles can also be achieved through the dehydrogenation of the corresponding imidazolines (the partially saturated analogs). tandfonline.comtandfonline.com This two-step approach involves first synthesizing the imidazoline, often from the condensation of a diamine with a carboxylic acid or nitrile, followed by an oxidation step to introduce the double bond and form the aromatic imidazole ring. tandfonline.comgoogle.com

While the conversion can be challenging due to the stability of the imidazole ring, various reagents and conditions have been developed to facilitate this transformation. tandfonline.comtandfonline.com Common dehydrogenating agents include palladium on carbon (Pd/C) in a refluxing solvent like toluene, which offers a mild and efficient route. tandfonline.comtandfonline.com Other methods have employed catalysts such as nickel-copper, nickel-chromium, or nickel-copper-chromium at elevated temperatures. google.com The choice of method can depend on the substituents present on the imidazoline ring. tandfonline.com

Table 2: Common Reagents for Imidazoline Dehydrogenation

| Reagent/Catalyst | Conditions | Notes |

| Palladium on Carbon (Pd/C) | Refluxing toluene | Mild and efficient for many 2- and 2,4-disubstituted imidazolines. tandfonline.comtandfonline.com |

| Nickel-Copper/Chromium | 160 to 300°C | High yield and good selectivity. google.com |

| Manganese Dioxide (MnO₂) | Room Temperature | Effective for activated imidazolines. tandfonline.com |

| (Diacetoxyiodo)benzene | Room Temperature | Smoothly oxidizes 2-imidazolines. organic-chemistry.org |

Alpha-Halo Ketone Methodologies

A widely used and versatile method for synthesizing 2,4-disubstituted imidazoles involves the condensation of an α-halo ketone with an amidine. jetir.orgorgsyn.org This approach is highly effective for preparing a range of imidazole derivatives. jetir.org The reaction typically proceeds by nucleophilic attack of the amidine on the α-carbon of the halo-ketone, followed by cyclization and dehydration.

For the synthesis of a derivative of this compound, this would involve reacting an appropriately substituted α-halo ketone with a formamidine (B1211174) derived from 4-phenoxyaniline. An aqueous THF solvent system with a mild base like potassium bicarbonate has been shown to be effective and scalable for this transformation, avoiding the use of more hazardous solvents like chloroform. orgsyn.org

Wallach Synthesis

The Wallach synthesis originally described the reaction of N,N'-dialkyloxamides with phosphorus pentachloride to produce a chlorinated intermediate, which upon reduction yields an imidazole. jetir.orgtsijournals.compharmaguideline.com For example, N,N'-dimethyloxamide is converted to N-methylimidazole through this process. jetir.org

An extension of this reaction involves the use of N-benzylamides of N-heterocyclic carboxylic acids with phosphorus pentachloride to form heterocondensed imidazoles. psu.edursc.org The mechanism is believed to involve nitrile ylide intermediates. psu.edursc.org This method provides a route to specific, often complex, imidazole structures. irjmets.com

Modern and Sustainable Synthetic Strategies for Imidazoles

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These modern strategies often focus on reducing waste, avoiding hazardous reagents, and improving reaction conditions. researchgate.netnih.goveurekaselect.com

For imidazole synthesis, this has translated into the use of green chemistry principles, including:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for reactions like the Radiszewski synthesis. tsijournals.comijprajournal.com

Ultrasonic irradiation: Sonochemistry has emerged as a green and efficient method for promoting chemical reactions, including the synthesis of imidazoles, often leading to higher yields and shorter reaction times compared to conventional methods. researchgate.net

Use of green catalysts and solvents: Researchers are exploring the use of reusable, non-toxic catalysts such as boric acid, silicotungstic acid, and various supported metal catalysts. ijprajournal.comeurekaselect.com Solvent-free conditions or the use of greener solvents like water or ionic liquids are also being increasingly employed. ijprajournal.comorganic-chemistry.orgbiolmolchem.com

Catalytic dehydrogenation: Modern catalytic systems, including those based on nickel, offer efficient and atom-economical routes for the dehydrogenation of imines and imidazolines to form imidazoles. rsc.org

One-pot, multi-component reactions: These reactions, which are inherent to many classical imidazole syntheses, are being further optimized with modern catalysts and conditions to improve their efficiency and sustainability. organic-chemistry.orgbiolmolchem.com

These modern approaches not only offer environmental benefits but also often provide access to a wider range of substituted imidazoles with improved efficiency and selectivity. nih.govrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of diaryl ethers and imidazole-containing compounds. nih.govresearchgate.netresearchgate.netfrontiersin.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netfrontiersin.orgresearchgate.net

In the context of synthesizing precursors for this compound, microwave irradiation can facilitate the direct coupling of phenols with electron-deficient aryl halides in a catalyst-free SNAr reaction, affording diaryl ethers in high yields within minutes. nih.gov For the imidazole ring formation, microwave-assisted protocols have been successfully employed in the synthesis of various substituted imidazoles. For instance, the reaction of an imidazole derivative with phenyl glycidyl (B131873) ether can be achieved by heating to 120°C for just one minute under microwave irradiation. mdpi.comnih.gov This rapid and efficient approach is particularly well-suited for high-throughput screening in drug discovery, highlighting its potential for the rapid generation of libraries of imidazole derivatives. nih.govresearchgate.net

One-pot multicomponent reactions for the synthesis of tri- and tetrasubstituted imidazoles have also been significantly enhanced by microwave assistance. nih.gov These reactions, often carried out in environmentally benign solvents like ethanol (B145695), benefit from the rapid heating and increased reaction rates provided by microwaves, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazole Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional | Hours | Moderate | Reflux | researchgate.net |

| Microwave | Minutes | Good to Excellent | 100-120°C, 100-200W | mdpi.comnih.govnih.gov |

Ultrasonic-Assisted Reaction Techniques

Ultrasonic irradiation has become a valuable green chemistry technique for the synthesis of substituted imidazoles. nih.gov This method employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates and improve yields. nih.govproquest.com A key advantage of sonochemistry is the reduction in reaction times, often from hours to minutes, and the minimization of byproducts. proquest.com

The synthesis of polysubstituted imidazoles has been successfully achieved using one-pot, multicomponent condensation reactions under ultrasonic irradiation. scirp.orgresearchgate.net These reactions often utilize heterogeneous catalysts, such as nano copper ferrite (B1171679) or nanocrystalline magnesium aluminate, which can be easily separated and recycled. scirp.orgresearchgate.net For example, the four-component condensation of an aldehyde, benzil, ammonium (B1175870) acetate (B1210297), and a primary aromatic amine in the presence of a catalyst and ethanol under ultrasound can produce 1,2,4,5-tetrasubstituted imidazoles in high yields. researchgate.net

The use of ultrasound has been shown to be more efficient than traditional stirring methods. In one study, an ultrasound-assisted synthesis of a tetrasubstituted imidazole yielded 94% of the product in just 8 minutes, whereas high-speed stirring only achieved an 80% yield after 4 hours. nih.gov This highlights the significant rate enhancement provided by sonication. Furthermore, the development of magnetically retrievable solid-acid catalysts allows for an environmentally benign synthesis with easy catalyst recovery and reuse. researchgate.net

One-Pot Multicomponent Reaction Schemes

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles from simple starting materials in a single synthetic operation. rsc.org These reactions are particularly valuable as they avoid the need for isolation and purification of intermediates, thereby reducing solvent waste and saving time. nih.gov

The most common MCR for imidazole synthesis is the four-component condensation of a 1,2-diketone (like benzil), an aldehyde, an amine, and an ammonium salt (typically ammonium acetate). researchgate.netrsc.org This reaction can be catalyzed by a variety of catalysts, including zeolites, nano copper ferrite, and fluoroboric acid-based systems. scirp.orgnih.govrsc.org The choice of catalyst can be crucial for controlling the selectivity of the reaction, particularly in preventing the competitive formation of trisubstituted imidazoles when tetrasubstituted products are desired. rsc.org

MCRs for imidazole synthesis can be performed under various conditions, including solvent-free, microwave-assisted, and ultrasonic-assisted protocols, further enhancing their green credentials. nih.govasianpubs.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be carried out under solvent-free conditions at 110°C using a ZSM-11 zeolite catalyst, yielding the desired products in good yields within 30 minutes. nih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents on the imidazole ring by simply varying the starting components, making it a powerful tool for generating libraries of diverse imidazole derivatives. nih.gov

Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-nitrogen bonds, which is essential for the construction of N-arylimidazoles. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for this purpose. researchgate.net

Significant advancements in this area have focused on developing milder reaction conditions and more efficient catalyst systems to overcome the limitations of traditional Ullmann reactions, which often require harsh conditions and stoichiometric amounts of copper. organic-chemistry.orgorganic-chemistry.org Modern protocols frequently employ copper(I) salts, such as CuI or CuBr, in combination with a ligand. researchgate.netorganic-chemistry.org Ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven to be particularly effective, enabling the N-arylation of imidazoles with aryl iodides and bromides to proceed under mild conditions with good to excellent yields. organic-chemistry.orgnih.gov

The scope of copper-catalyzed N-arylation is broad, tolerating a variety of functional groups on both the imidazole and the aryl halide. nih.gov The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction, likely by acting as a phase-transfer catalyst. organic-chemistry.org Palladium-catalyzed C-H arylation has also emerged as a powerful strategy for the regioselective synthesis of arylated imidazoles, allowing for the sequential introduction of aryl groups at specific positions on the imidazole ring. nih.gov More recently, the use of heterogeneous catalysts, such as lepidocrocite-supported copper oxide (Fe-CuO), offers advantages in terms of catalyst recovery and reuse. researchgate.net

Table 2: Ligands and Conditions for Copper-Catalyzed N-Arylation of Imidazoles

| Ligand | Copper Source | Base | Solvent | Temperature (°C) | Reference |

| 4,7-Dimethoxy-1,10-phenanthroline | (CuOTf)₂PhH | Cs₂CO₃ | CH₃CN | Mild | organic-chemistry.org |

| Pyridin-2-yl β-ketones | CuBr | Cs₂CO₃ | DMSO | 60-80 | organic-chemistry.org |

| None (Fe-CuO catalyst) | Fe-CuO | K₂CO₃ | DMAc | 120 | researchgate.net |

Solvent-Free and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant shift towards developing solvent-free and environmentally conscious synthetic methods to reduce the environmental impact of chemical processes. frontiersin.orgasianpubs.org These "green chemistry" approaches aim to minimize or eliminate the use of hazardous solvents, reduce waste, and improve energy efficiency. frontiersin.orgias.ac.in

Solvent-free reactions for the synthesis of imidazole derivatives have been shown to be highly effective, often leading to high yields, easy setup, and mild reaction conditions. asianpubs.org For example, the one-pot synthesis of imidazole derivatives from o-phenylenediamines or benzil, aromatic aldehydes, and ammonium acetate can be carried out under solvent-free conditions at 70°C. asianpubs.org This method avoids the use of volatile organic solvents, simplifying the workup procedure and reducing waste.

The use of water as a solvent is another key aspect of green chemistry. ias.ac.in The synthesis of tri/tetrasubstituted imidazoles has been reported using nano aluminum nitride in water, providing a simple and cost-effective protocol. ias.ac.in Furthermore, the combination of solvent-free conditions with microwave irradiation or ultrasonic assistance can further enhance the green credentials of a synthetic protocol by reducing reaction times and energy consumption. mdpi.comnih.govresearchgate.net The development of reusable catalysts, such as zeolites and magnetically separable nanoparticles, also contributes to the sustainability of these methods. researchgate.netnih.gov

Specific Synthetic Routes for this compound and Related Analogues

The synthesis of the target compound, this compound, and its analogues involves strategic bond formations, primarily the creation of the N-aryl bond between the imidazole ring and the phenoxyphenyl moiety.

Strategies for Introducing the N-1 Phenoxyphenyl Substituent

The introduction of the N-1 phenoxyphenyl substituent onto the imidazole ring is a key synthetic step. Several strategies can be employed to achieve this transformation.

One of the most direct methods is the N-arylation of imidazole with a suitable 4-phenoxyphenyl halide, such as 1-bromo-4-phenoxybenzene (B89831) or 1-iodo-4-phenoxybenzene. This reaction is typically carried out using a copper-catalyzed Ullmann-type coupling. researchgate.netorganic-chemistry.org Modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a ligand, such as 4,7-dimethoxy-1,10-phenanthroline, and a base like cesium carbonate in a polar aprotic solvent. organic-chemistry.orgnih.gov

Another approach involves the use of arylboronic acids . The N-arylation of imidazole with 4-phenoxyphenylboronic acid can be achieved using a copper catalyst, such as [Cu(OH)·TMEDA]₂Cl₂, in a suitable solvent at room temperature. organic-chemistry.org A more recent development is the direct quaternization of N-substituted imidazoles using arylboronic acids in the presence of a copper catalyst and an oxidant, which could potentially be adapted for the synthesis of the target compound. rsc.org

A multicomponent reaction approach can also be envisioned. A four-component reaction involving a 1,2-diketone, an aldehyde, ammonium acetate, and 4-phenoxyaniline would directly yield a 1-(4-phenoxyphenyl)-substituted imidazole derivative. researchgate.net This method offers the advantage of building the substituted imidazole ring and introducing the N-1 substituent in a single step.

Finally, the synthesis can proceed through the formation of an imidazole derivative that is subsequently modified . For example, imidazole can be reacted with ethyl chloroacetate (B1199739) to form an imidazole ester, which can then be reacted with various amines. nih.gov While this specific example leads to an acetamide, the principle of functionalizing the imidazole nitrogen first and then building the desired substituent could be applied. Similarly, the synthesis could start with the O-alkylation of a phenol (B47542), followed by further transformations to build the imidazole ring. acs.org

Regioselective Synthesis of N-Substituted Imidazoles

The critical step in synthesizing this compound is the formation of the bond between the nitrogen atom of the imidazole ring and the phenoxyphenyl group. This N-arylation must be regioselective to yield the desired N-1 substituted product. Two predominant catalytic systems, based on copper and palladium, have been developed for this purpose.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and widely used method. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an N-H containing heterocycle, such as imidazole. Modern variations of this method employ soluble copper catalysts with ligands, which allow for milder reaction conditions compared to the high temperatures often required in traditional Ullmann reactions. wikipedia.orgmdpi.com For the synthesis of this compound, this would involve reacting imidazole with a 4-phenoxyphenyl halide (e.g., 1-bromo-4-phenoxybenzene) in the presence of a copper catalyst and a base. mdpi.com The use of ligands like diamines or β-ketones can enhance the catalyst's efficacy and improve yields. mdpi.com

Palladium-catalyzed N-arylation, known as the Buchwald-Hartwig amination, offers an alternative and often more efficient route. These reactions are known for their broad substrate scope and tolerance of various functional groups. organic-chemistry.org A key advantage is the potential for complete N1-selectivity in the arylation of unsymmetrical imidazoles, preventing the formation of undesired isomers. This is achieved by carefully selecting the palladium catalyst and ligands. organic-chemistry.org

The general approach for these regioselective syntheses can be summarized in the following table:

| Method | Catalyst System | Reactants | Key Features |

| Copper-Catalyzed N-Arylation | Copper salts (e.g., CuBr, Cu₂O) with ligands (e.g., diamines, β-ketones) and a base. mdpi.com | Imidazole and an aryl halide (e.g., 1-bromo-4-phenoxybenzene). | Milder conditions than traditional Ullmann reactions; good functional group compatibility. mdpi.com |

| Palladium-Catalyzed N-Arylation | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands and a base. organic-chemistry.org | Imidazole and an aryl halide or triflate. | High regioselectivity for N1-arylation; broad substrate scope. organic-chemistry.org |

Synthesis of Phenoxyphenyl-Containing Precursors

The synthesis of this compound relies on the availability of key precursors that contain the phenoxyphenyl moiety. The two most common precursors for the N-arylation step are 1-bromo-4-phenoxybenzene and 4-phenoxyaniline.

The synthesis of these diaryl ether derivatives is often accomplished through the Ullmann condensation. wikipedia.orgmdpi.com This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For instance, 1-bromo-4-phenoxybenzene can be synthesized by reacting phenol with 1,4-dibromobenzene (B42075), or alternatively, by reacting 4-bromophenol (B116583) with bromobenzene (B47551) in the presence of a copper catalyst and a base like potassium hydroxide. nih.govnist.gov

Similarly, 4-phenoxyaniline can be prepared through several routes. One common method is the reduction of the corresponding nitro compound, 4-nitrophenyl phenyl ether. guidechem.com This ether precursor is synthesized via an Ullmann ether synthesis from 4-chloronitrobenzene and phenol. wikipedia.org Another approach is the direct amination of phenoxyphenol or the reaction of iodobenzene (B50100) with 4-aminophenol. smolecule.com

The following table outlines the synthesis of these crucial precursors:

| Precursor | Starting Materials | Reaction Type | Description |

| 1-Bromo-4-phenoxybenzene | Phenol and 1,4-dibromobenzene OR 4-bromophenol and bromobenzene | Ullmann Condensation | Copper-catalyzed reaction to form the ether linkage. nih.govnist.gov |

| 4-Phenoxyaniline | 4-Nitrophenyl phenyl ether | Reduction | The nitro group is reduced to an amine, often using reagents like hydrazine (B178648) monohydrate. guidechem.com |

| 4-Phenoxyaniline | Iodobenzene and 4-aminophenol | Nucleophilic Aromatic Substitution | A base-mediated reaction to form the diaryl ether. smolecule.com |

Purification and Isolation Techniques in Imidazole Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. simsonpharma.com

Column chromatography is a widely used technique for purifying imidazole derivatives. google.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane, is then passed through the column. google.comflash-chromatographie.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound. flash-chromatographie.com

Recrystallization is another effective method for purifying solid imidazole derivatives. simsonpharma.comfrontiersin.org This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. simsonpharma.com For 4-phenoxyaniline, a precursor, recrystallization from water is a documented purification method. chemicalbook.com The choice of solvent is crucial for successful recrystallization.

Filtration is a fundamental technique used in conjunction with recrystallization to separate the purified solid crystals from the liquid. simsonpharma.com Vacuum filtration is often employed to speed up this process. simsonpharma.com

In some cases, specialized crystallization techniques can be employed. For instance, a patented process describes the purification of imidazole derivatives by crystallization on a cooled surface, which can lead to a highly purified product. google.com

The following table summarizes the common purification techniques:

| Technique | Principle | Application in Imidazole Synthesis |

| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. google.comflash-chromatographie.com | Separation of the target imidazole from starting materials, catalysts, and byproducts. google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. simsonpharma.com | Purification of solid crude products. frontiersin.org |

| Filtration | Separation of a solid from a liquid or gas using a porous medium. simsonpharma.com | Isolation of purified crystals after recrystallization. simsonpharma.com |

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 1-(4-Phenoxyphenyl)-1H-imidazole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-(p-Tolyl)-1H-imidazole, recorded in CDCl₃, the signals for the imidazole (B134444) protons appear at δ 8.50 (s, 1H) and δ 8.08 (s, 1H). The aromatic protons of the p-tolyl group are observed as a multiplet at δ 7.52-7.56 (m, 2H) and a doublet at δ 7.29 (d, J = 8.4 Hz, 2H). The methyl protons give a singlet at δ 2.40 (s, 3H). rsc.org For 1-(4-methoxyphenyl)-1H-imidazole, the imidazole protons are at δ 8.63 (s, 1H) and δ 8.11 (s, 1H), while the methoxy (B1213986) protons are at δ 3.86 (s, 3H). rsc.org

¹³C NMR: The ¹³C NMR spectrum of 1-(p-Tolyl)-1H-imidazole in CDCl₃ shows signals for the imidazole carbons at δ 152.5, 140.9, and 120.2. The aromatic carbons of the p-tolyl group appear at δ 138.4, 134.8, and 130.4, with the methyl carbon at δ 21.2. rsc.org For 1-(4-methoxyphenyl)-1H-imidazole, the imidazole carbons are observed at δ 151.9, 140.8, and 122.0, while the aromatic carbons are at δ 159.7, 130.4, and 115.0, and the methoxy carbon is at δ 55.8. rsc.org It is worth noting that in some 2-phenyl substituted imidazoles, obtaining complete ¹³C NMR data can be challenging due to fast tautomerization. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related 1-Aryl-1H-imidazoles in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(p-Tolyl)-1H-imidazole | 8.50 (s, 1H), 8.08 (s, 1H), 7.52-7.56 (m, 2H), 7.29 (d, J=8.4 Hz, 2H), 2.40 (s, 3H) | 152.5, 140.9, 138.4, 134.8, 130.4, 120.2, 21.2 |

| 1-(4-Methoxyphenyl)-1H-imidazole | 8.63 (s, 1H), 8.11 (s, 1H), 7.59 (d, J=8.8 Hz, 2H), 7.01 (d, J=9.2 Hz, 2H), 3.86 (s, 3H) | 159.7, 151.9, 140.8, 130.4, 122.0, 115.0, 55.8 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazole and its derivatives, characteristic bands are observed for C-H, C=N, and C=C stretching and bending vibrations. nist.govnist.gov In a study of 4-(4-Fluoro-phenyl)-1H-imidazole, C-N stretching vibrations were observed in the FT-IR spectrum at 1459 cm⁻¹, 1406 cm⁻¹, 1313 cm⁻¹, 1277 cm⁻¹, and 1113 cm⁻¹. researchgate.net For 2,4,5-triphenyl-1H-imidazole, the IR spectrum shows characteristic absorptions at 3344 cm⁻¹ (N-H), 3059 and 2960 cm⁻¹ (Ar–H), 1598 cm⁻¹ (C=N), and 1483 cm⁻¹ (C=C aromatic). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Imidazole-based compounds exhibit characteristic absorption bands in the UV region. researchgate.net For instance, the UV-Vis spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net The extension of spectral analysis into the UV region can be particularly useful for distinguishing between different chromophores. unl.pt

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 1H-imidazole, the molecular ion peak is observed, and fragmentation typically involves the loss of small molecules like HCN. nist.govresearchgate.net For more complex imidazole derivatives, the fragmentation pattern can help to confirm the structure of the substituents.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule. Crystallographic studies of 1-phenyl-1H-imidazole derivatives reveal important information about bond lengths, bond angles, and intermolecular interactions. nih.gov For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole was solved and refined, providing precise data on the planar phenyl and imidazole rings and the torsion angles between them. researchgate.net Similarly, the crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole was determined, revealing intermolecular N-H…N and C-H…O hydrogen bonds. researchgate.net

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.govphenomenex.com A suitable HPLC method can be developed and validated for the determination of imidazole derivatives in various samples, including dosage forms and human plasma. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. For example, high-performance thin-layer chromatography (HPTLC) has been used for the determination of mebendazole (B1676124) in tablets. ekb.eg

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the detailed investigation of molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For derivatives of imidazole (B134444), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for achieving accurate predictions of molecular geometry. researchgate.net

In a representative study on the analogous 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations were performed to determine the optimized molecular structure. researchgate.net The optimized geometry reveals the spatial arrangement of the atoms and the planarity of the different ring systems. Such calculations for 1-(4-Phenoxyphenyl)-1H-imidazole would similarly elucidate the bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure. The electronic structure, including the distribution of electron density, can also be mapped, offering insights into the molecule's polarity and reactive sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ppor.azresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the model compound 1-(4-methoxyphenyl)-1H-imidazole, the HOMO and LUMO energies were calculated using DFT. The HOMO was found to be localized primarily on the imidazole ring and the methoxy (B1213986) group, while the LUMO was distributed over the phenyl and imidazole rings. The calculated HOMO-LUMO energy gap for this molecule was found to be significant, indicating a high degree of stability. researchgate.netmdpi.com For this compound, a similar distribution of frontier orbitals is expected, with the phenoxy group also contributing to the electronic landscape. The energy gap would be a key parameter in predicting its reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.27 |

| LUMO Energy | -1.00 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals and are used to quantify the reactivity of a molecule as a whole. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness and low reactivity. mdpi.com

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO).

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / η

ω = χ² / (2η)

For the model compound 1-(4-methoxyphenyl)-1H-imidazole, these descriptors have been calculated and indicate that the molecule is a hard molecule with high stability. researchgate.netmdpi.com Similar calculations for this compound would provide a quantitative measure of its reactivity profile.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.635 |

| Chemical Hardness (η) | 2.635 |

| Chemical Softness (S) | 0.379 |

| Electrophilicity Index (ω) | 2.508 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions. Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are powerful tools for the structural elucidation of organic molecules. DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy.

For the model compound 1-(4-methoxyphenyl)-1H-imidazole, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. researchgate.netmdpi.com Similarly, the vibrational frequencies calculated using DFT have been correlated with the experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com The calculated spectra help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and C-N stretching of the imidazole ring.

Theoretical UV-Vis and Electronic Transition Analysis

The theoretical UV-Vis spectrum of a molecule, calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), offers a prediction of its electronic absorption properties. This analysis identifies the wavelengths at which the molecule is likely to absorb light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.

While direct molecular docking studies on "this compound" are not extensively documented, research on structurally similar imidazole-containing compounds provides a framework for understanding its potential interactions. For example, various imidazole derivatives have been docked into the active sites of different enzymes and receptors to predict their binding affinities and interaction modes. These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

The following table summarizes representative molecular docking data for other imidazole derivatives, illustrating the types of results obtained from such simulations.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Imidazolo-Triazole Derivative | HDAC2 | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 | |

| 1H-benzoimidazole derivative | TGF-β type I | -10.37 | His283, Tyr249, Leu340 | |

| Imidazole quinoline (B57606) derivative | Gingipain R | -9.2 | Not specified |

This table presents data for related imidazole compounds to illustrate the outputs of molecular docking studies, as specific data for this compound is not available.

In Silico Mechanistic Investigations (e.g., reaction pathways, stability)

In silico mechanistic investigations employ computational chemistry methods to explore the pathways of chemical reactions and assess the stability of molecules. These studies can elucidate reaction mechanisms, identify transition states, and calculate reaction energies, providing a deeper understanding of a compound's chemical behavior.

Investigations into the reaction mechanisms of imidazole synthesis have shown that the formation of the imidazole ring can proceed through various pathways, often involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), as in the Radziszewski reaction. Computational studies can model these reaction steps to determine the most energetically favorable route.

The stability of imidazole derivatives can also be assessed computationally. For example, the reactivity of the imidazole ring with species like ozone has been studied, revealing that imidazole reacts to form products like cyanate (B1221674) and formamide. Such computational stability analyses are vital for understanding the potential degradation pathways of a compound under various conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rationale for Imidazole-Based Molecular Design

The imidazole (B134444) ring is a five-membered heterocycle containing two nitrogen atoms, which confers upon it amphoteric properties, allowing it to act as both a weak acid and a weak base. chemijournal.com This characteristic is fundamental to its role in biological systems, where it can participate in hydrogen bonding and coordinate with metal ions within enzyme active sites. researchgate.netnih.gov

A key rationale for its use in molecular design is its ability to interact with heme-containing enzymes. The nitrogen atoms of the imidazole ring can coordinate with the iron atom in the heme group, a mechanism observed in the inhibition of enzymes like cytochrome P450. researchgate.netwikipedia.org For instance, studies on related phenyl-imidazole compounds have shown that they can bind to the heme iron at the active site of enzymes such as indoleamine 2,3-dioxygenase (IDO), a significant target in cancer therapy. nih.gov This interaction is often competitive, where the imidazole-containing compound vies with the natural substrate for the enzyme's active site, thereby inhibiting its function. nih.gov The imidazole moiety is often considered a critical component for the inhibitory activity of various enzyme inhibitors. researchgate.net

Influence of the Phenoxyphenyl Moiety on Molecular Interactions

Hydrophobic Interactions: The phenyl rings contribute to favorable hydrophobic interactions with nonpolar pockets within a protein's binding site. youtube.com

π-π Stacking: The aromatic rings of the phenoxyphenyl group can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan at the protein-ligand interface. nih.govnih.gov These stacking interactions, which can be parallel or perpendicular, are vital for molecular recognition and stabilizing the ligand-protein complex. nih.gov

Cation-π Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with cationic residues in the binding pocket. nih.gov

The ether linkage in the phenoxyphenyl group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site to maximize these interactions. The specific geometry and electronic nature of the phenoxyphenyl moiety are thus critical determinants of the compound's binding affinity and specificity.

Strategic Substituent Effects on Imidazole Scaffold Functional Properties

The functional properties of the 1-(4-phenoxyphenyl)-1H-imidazole scaffold can be finely tuned by the strategic placement of various substituents. The nature, size, and electronic properties of these substituents can significantly impact the compound's biological activity. researchgate.net

For instance, in related 4-phenyl-imidazole derivatives, the addition of specific groups can lead to interactions with key amino acid residues, such as C129 and S167, in the active site of enzymes like IDO, resulting in more potent inhibition. nih.gov Similarly, the introduction of a carboxylic acid group to related imidazole derivatives has been shown to dramatically increase their inhibitory potency against certain enzymes.

The position of substituents on the imidazole ring itself is also crucial. Modifications at the C-2, C-4, and C-5 positions can alter the molecule's electronic distribution and steric profile, influencing its binding mode and efficacy. researchgate.net For example, substitutions that enhance hydrogen bonding capabilities or create additional hydrophobic interactions can lead to a marked increase in activity. researchgate.net The table below summarizes the effects of various substituents on the activity of related imidazole-based compounds.

| Compound Class | Substituent | Position | Effect on Activity | Reference |

| 4-Aryl-Imidazoles | Halogen (e.g., Chloro) | 4-position of imidazole | Strong inhibitory activity of PGE2 production. | researchgate.net |

| 1-Benzyl-2-(methylsulfonyl)-1H-imidazoles | Methylsulfonyl | 2-position of imidazole | Selective COX-2 inhibition. | researchgate.net |

| 4-(1-(1-naphthyl)ethyl)-1H-imidazoles | Desmethyl | Carbon bridge | Retained high α2/α1-selectivity. | nih.gov |

| 4-fluorophenyl-imidazoles | Carboxylate and Phosphonate groups | Imidazole C-2 | Influenced kinase selectivity. | researchgate.net |

Molecular Hybridization and Scaffold Merging Approaches

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores or structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. researchgate.netresearchgate.net This approach aims to leverage the beneficial characteristics of each constituent part in a single entity. researchgate.net

For the this compound scaffold, hybridization could involve linking it to other heterocyclic systems known to possess biological activity, such as pyridine (B92270), pyrazole, or indole. researchgate.netresearchgate.net For example, creating a hybrid of an imidazole and a pyridine moiety has been explored as an approach to develop novel DNA intercalators. researchgate.neteurekaselect.com The goal of such a strategy is to design a molecule that can interact with multiple binding sites or have a multi-targeted mechanism of action. researchgate.net

Scaffold merging, a related concept, involves fusing ring systems to create more rigid and structurally complex molecules. An imidazothiazole scaffold, for instance, is a fusion of imidazole and thiazole (B1198619) rings and has shown a broad range of biological activities. researchgate.net Applying these principles to the this compound core could lead to the discovery of novel compounds with unique therapeutic profiles.

Pharmacophore Identification and Optimization (Theoretical Aspects)

Pharmacophore modeling is a crucial computational tool in modern drug discovery. nih.govdergipark.org.tr It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. dergipark.org.trdovepress.com

The process for a compound like this compound would typically involve:

Ligand-Based Pharmacophore Modeling: If a series of active and inactive molecules with this scaffold are known, their structures can be superimposed to identify the common chemical features responsible for activity. nih.gov

Structure-Based Pharmacophore Modeling: If the crystal structure of the target protein in complex with an inhibitor is available, the key interactions between the ligand and the protein's active site can be mapped out to create a pharmacophore model. nih.govdovepress.com

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for new compounds that match the required features (virtual screening). nih.govdergipark.org.tr This approach helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov The identified pharmacophore can also guide the optimization of existing lead compounds by suggesting modifications that would better fit the model and, theoretically, enhance biological activity. nih.gov

Mechanistic Insights from Structure-Based Studies

Structure-based studies, such as X-ray crystallography and molecular docking, provide invaluable insights into how this compound and its derivatives interact with their biological targets at the atomic level. mdpi.com These studies can reveal the precise binding mode of the inhibitor within the enzyme's active site and identify the key amino acid residues involved in the interaction.

For many imidazole-based inhibitors, a primary mechanism of action is the coordination of one of the imidazole's nitrogen atoms to a metal ion, often iron, in the active site of metalloenzymes like cytochrome P450s. wikipedia.orgwikipedia.org This interaction can reversibly inhibit the enzyme's catalytic activity. wikipedia.org

Molecular docking simulations can further elucidate the binding process by predicting the most favorable conformation of the ligand within the binding pocket. mdpi.com These simulations can highlight crucial hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the phenoxyphenyl moiety and the protein. youtube.commdpi.com For example, docking studies of imidazole derivatives in the active site of cyclooxygenase (COX) enzymes have revealed key hydrogen bonding interactions with residues like Arginine 120 and Arginine 513, which are thought to be responsible for their inhibitory selectivity. researchgate.net These mechanistic insights are critical for the rational design of more potent and selective inhibitors.

Coordination Chemistry and Materials Science Applications

Imidazole (B134444) as a Ligand in Coordination Compounds

Imidazole and its derivatives are highly significant ligands in coordination chemistry, largely due to the presence of two nitrogen atoms within a five-membered aromatic ring. acs.org The pyridine-like nitrogen atom, with its available lone pair of electrons, readily coordinates to metal ions, making imidazole a potent building block for a vast array of coordination compounds, from discrete molecular complexes to extended metal-organic frameworks (MOFs). acs.orgtandfonline.com

The interaction between a metal ion and an imidazole ligand is primarily governed by the donation of a lone pair of electrons from the sp²-hybridized nitrogen atom to a vacant orbital of the metal center, forming a sigma (σ) bond. wikipedia.org This classifies imidazole as a pure σ-donor ligand. wikipedia.org Its basicity, with a pKa of approximately 7.0 for its conjugate acid, is intermediate between that of pyridine (B92270) and ammonia (B1221849), indicating a strong but not excessive donor strength. wikipedia.org

The electronic nature of the imidazole ring can be finely tuned through substitution. Electron-donating groups enhance the electron density on the coordinating nitrogen, strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can reduce the donor strength. tandfonline.com In the case of 1-(4-Phenoxyphenyl)-1H-imidazole, the phenoxy group attached to the phenyl ring at the N1 position acts as an electron-donating group through resonance, which can subtly influence the electronic properties of the imidazole ring. According to Hard-Soft Acid-Base (HSAB) theory, imidazole is classified as a hard ligand, readily forming stable complexes with a variety of transition metal ions. wikipedia.org

The steric profile of the imidazole ligand—being compact and flat—allows for the formation of various coordination geometries around a central metal ion, dictated primarily by the metal's coordination number, oxidation state, and electronic configuration. wikipedia.org

Common geometries observed in metal-imidazole complexes include:

Octahedral: Six imidazole ligands can comfortably fit around a central metal ion, leading to a hexacoordinated octahedral geometry. This is a common arrangement for many divalent first-row transition metals like Fe(II), Co(II), and Ni(II), forming complexes such as [Fe(imidazole)₆]²⁺. wikipedia.orgrsc.org

Tetrahedral: With larger ligands or smaller metal ions, a tetrahedral geometry is often favored. For instance, zinc(II) can form tetrahedral complexes like [Zn(Im)₄]²⁺. rsc.org A zinc complex involving a substituted imidazole, [ZnCl₂(C₁₅H₁₂N₂)₂], where C₁₅H₁₂N₂ is 1-(biphenyl-4-yl)-1H-imidazole, also exhibits a distorted tetrahedral coordination.

Square Planar: Metal ions that typically favor a square planar arrangement, such as Cu(II), Pd(II), and Pt(II), can form homoleptic square planar complexes with four imidazole ligands. wikipedia.org

The specific geometry adopted has a profound impact on the physical and chemical properties of the resulting complex, including its magnetic behavior, color, and reactivity.

As a strong σ-donor, imidazole creates a significant ligand field, which lifts the degeneracy of the d-orbitals of the central transition metal ion. The magnitude of this d-orbital splitting (Δ) influences the electronic and magnetic properties of the complex. A larger splitting energy, characteristic of a strong-field ligand like imidazole, tends to favor low-spin electronic configurations, where electrons pair up in the lower-energy d-orbitals before occupying the higher-energy ones.

This compound and Derivatives in Luminescent Materials

The same electronic properties that make imidazole derivatives excellent ligands also make them promising candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Their inherent aromaticity, high thermal stability, and tunable energy levels allow for the rational design of molecules that can function as emitters or hosts in OLED devices. tandfonline.comresearchgate.net

The design of an effective OLED emitter often involves creating a molecule with a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. This structure facilitates intramolecular charge transfer (ICT), which is crucial for achieving efficient electroluminescence. tandfonline.com Imidazole derivatives are frequently employed as the electron-accepting component due to their electron-deficient nature. nih.gov

In the context of this compound, the imidazole ring serves as the acceptor core. The phenoxyphenyl group, a bulky and electron-rich moiety, acts as the donor. The twisted structure that results from the linking of these planar and non-planar groups can reduce intermolecular π-π stacking and concentration quenching in the solid state, which is beneficial for maintaining high emission efficiency in thin films. nih.gov

The synthesis of such molecules typically involves standard cross-coupling reactions. For example, derivatives of carbazole (B46965) (a donor) and diphenyl imidazole (an acceptor) have been synthesized for use as deep-blue emitters. mdpi.com Similarly, an imidazo[1,5-a]pyridine-anthracene fluorophore was synthesized via a one-pot condensation reaction. tandfonline.com The performance of these imidazole-based emitters can be exceptional, with some devices achieving high external quantum efficiencies (EQE) and deep-blue emission, as summarized in the table below.

| Emitter Material | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| BCzB-PPI | 4.43 | Deep-Blue | (0.157, 0.080) | nih.gov |

| TNa-DPI | 5.78 | Deep-Blue | (0.152, 0.085) | cityu.edu.hk |

| PPI-2BI | 4.63 | Deep-Blue | (0.158, 0.124) | tandfonline.com |

| Carbazole/Diphenyl Imidazole Derivative | 1.1 | Deep-Blue | (0.16, 0.08) | mdpi.com |

While fluorescent OLEDs are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, phosphorescent OLEDs (PhOLEDs) can, in principle, achieve 100% IQE by harvesting both singlet and triplet excitons. youtube.com This is accomplished by doping a host material with a phosphorescent guest containing a heavy metal atom (e.g., iridium or platinum) that facilitates intersystem crossing.

The role of the host material is critical for achieving high phosphorescent quantum efficiency. The host must have a triplet energy level higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer. Imidazole derivatives, including compounds like this compound, are excellent candidates for host materials due to their high triplet energies, good thermal stability, and bipolar charge transport properties (the ability to transport both electrons and holes). mdpi.comcityu.edu.hk

The investigation of phosphorescent quantum efficiency involves fabricating PhOLEDs and measuring their performance. Researchers have successfully used bifunctional materials based on imidazole and carbazole derivatives as hosts for green, red, and sky-blue phosphorescent emitters, achieving high quantum efficiencies. mdpi.com The bulky nature of the phenoxyphenyl group in this compound would likely help in preventing aggregation of the phosphorescent dopant molecules, which is crucial for minimizing efficiency roll-off at high brightness. youtube.com

| Host Material | Dopant (Emission Color) | Max. EQE (%) | Reference |

|---|---|---|---|

| Carbazole/Diphenyl Imidazole Derivative | Ir(ppy)₃ (Green) | 8.3 | mdpi.com |

| Carbazole/Diphenyl Imidazole Derivative | Ir(piq)₂(acac) (Red) | 6.4 | mdpi.com |

| Carbazole/Diphenyl Imidazole Derivative | FIrpic (Sky-Blue) | 7.6 | mdpi.com |

Applications in Nonlinear Optics (NLO)

Nonlinear optics is a field that focuses on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in photonics and optoelectronics. Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is often associated with the presence of a π-conjugated system and a significant difference in the ground and excited state dipole moments.

While numerous studies have explored the NLO properties of various imidazole derivatives, there is a notable absence of research specifically investigating this compound. For instance, studies on molecules like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have demonstrated that the imidazole core can be a component of effective NLO materials, with their properties often analyzed using techniques like the Z-scan method to determine nonlinear absorption and refraction. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also commonly employed to predict hyperpolarizabilities, which are key indicators of NLO activity. rsc.org However, specific experimental data or theoretical calculations for the NLO properties of this compound are not available in the current body of scientific literature.

Catalytic Applications of Imidazole-Metal Complexes

The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole-containing ligands valuable in the field of catalysis. Metal complexes incorporating imidazole derivatives have been shown to be effective catalysts for a wide array of organic transformations. The electronic and steric properties of the substituents on the imidazole ring can be tailored to fine-tune the catalytic activity and selectivity of the resulting metal complex.

The scientific literature contains numerous examples of metal complexes with various imidazole-based ligands exhibiting catalytic activity. However, there are no specific studies detailing the synthesis of metal complexes with this compound as a ligand and their subsequent application in catalysis. Research in this area would typically involve the synthesis and characterization of such complexes, followed by testing their efficacy in catalytic reactions like oxidation, reduction, or cross-coupling reactions. The phenoxyphenyl group could potentially influence the solubility and stability of the catalyst, as well as the accessibility of the metallic active site. The absence of such research means that the potential catalytic capabilities of this compound-metal complexes remain unexplored.

Molecular Sieving and Gas Storage Applications

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes linked by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable interiors make them promising candidates for applications in gas storage, separation (molecular sieving), and catalysis. Imidazole-based ligands are frequently used in the construction of MOFs due to their ability to form strong and well-defined coordination bonds with metal ions.

While the utility of imidazole and its derivatives in the formation of MOFs for gas storage and molecular sieving is well-documented, there is no available research on the use of this compound as a linker in such materials. researchgate.net The incorporation of the bulky and somewhat flexible phenoxyphenyl group could lead to MOFs with unique pore architectures and selective adsorption properties. Investigations in this area would involve the synthesis of MOFs using this ligand and the characterization of their porosity, stability, and gas uptake capacities for gases such as hydrogen, carbon dioxide, or methane. The lack of such studies signifies a missed opportunity to explore a potentially new class of functional porous materials.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of imidazole (B134444) derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. A significant future direction lies in the refinement and broader application of multicomponent reactions (MCRs). researchgate.net MCRs are highly valued because they allow for the construction of complex molecules in a single step from multiple reactants, which increases atom economy, reduces reaction times, and simplifies purification processes compared to traditional multi-step synthesis. researchgate.netbiolmolchem.com The development of novel catalysts, including copper nanoparticles, is being explored to facilitate these reactions under mild conditions, such as at room temperature and using green solvents like water. biolmolchem.com

Furthermore, the principles of green chemistry are becoming central to the synthesis of imidazoles. researchgate.net Future research will likely focus on expanding the use of techniques like microwave irradiation, ultrasound irradiation, and ball milling. researchgate.net These methods not only accelerate reaction rates but also often lead to higher yields and reduce the reliance on toxic organic solvents. biolmolchem.comresearchgate.net The ongoing development of solid-phase synthesis techniques, potentially assisted by microwave irradiation, also presents a promising avenue for creating libraries of imidazole derivatives for high-throughput screening. researchgate.net These advanced protocols will be instrumental in the efficient production of 1-(4-phenoxyphenyl)-1H-imidazole and its analogs for further investigation.

Advanced Computational Prediction and Machine Learning in Compound Design

Computational tools are indispensable in modern drug discovery and materials science, and their role in the study of imidazole compounds is set to expand significantly. Molecular docking, a technique already used to study how imidazole derivatives interact with biological targets like enzymes and proteins, will continue to be a key tool. nih.govbibliotekanauki.pl For instance, docking studies have been used to understand the binding interactions between imidazole-based inhibitors and the active sites of enzymes, providing crucial insights for designing more potent and selective molecules. nih.gov

Looking ahead, the integration of artificial intelligence (AI) and machine learning (ML) represents a transformative frontier. ML algorithms can be trained on existing data from imidazole compound libraries to predict the biological activity, toxicity, and physicochemical properties of novel, untested structures. This predictive power can dramatically accelerate the design-build-test-learn cycle. By analyzing complex structure-activity relationships (SARs) within large datasets, ML models can identify key structural motifs responsible for desired effects, guiding chemists in the synthesis of new derivatives of this compound with enhanced properties. ijpsjournal.com

Exploration of New Materials Science Applications

While much of the research on imidazoles has been concentrated in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in materials science. researchgate.net The imidazole ring is a polar heterocycle capable of participating in hydrogen bonding, π–π stacking, and coordination with metal ions. mdpi.com These characteristics are highly desirable for the design of advanced materials.

Future research is expected to explore the potential of incorporating the this compound scaffold into novel functional materials. The combination of the rigid imidazole core and the flexible phenoxyphenyl group could be leveraged to create new polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The ability of the imidazole nitrogen atoms to coordinate with metals also opens up possibilities for developing new catalysts, sensors, or metal-organic frameworks (MOFs) with unique structural and functional properties.

Integration of Multidisciplinary Approaches in Imidazole Research

The future of research into compounds like this compound will be characterized by an increasingly integrated and multidisciplinary approach. The complexity of challenges, from developing targeted cancer therapies to creating next-generation materials, necessitates collaboration across diverse scientific fields. mdpi.comnih.gov

This synergistic approach involves chemists designing and executing novel synthetic routes biolmolchem.com, while computational scientists use molecular modeling and machine learning to predict compound behavior and prioritize candidates for synthesis. nih.govbibliotekanauki.pl Concurrently, pharmacologists and biologists evaluate the efficacy and mechanisms of action of these new compounds in biological systems. nih.gov This collaborative ecosystem, where data and insights are shared seamlessly between disciplines, is essential for accelerating the pace of discovery and translating fundamental research into practical applications. The continued convergence of synthetic chemistry, computational science, and biology will undoubtedly unveil new and exciting opportunities for the imidazole scaffold. ijpsjournal.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.